Tofacitinib

Description

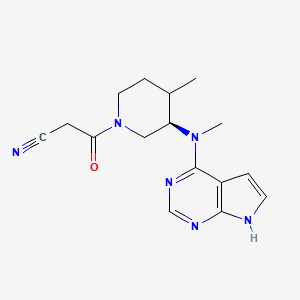

Structure

3D Structure

Properties

IUPAC Name |

3-[(3R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11?,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-YUZLPWPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanisms of Action of Tofacitinib

Janus Kinase (JAK) Isoform Inhibition Profile

Tofacitinib (B832) exerts its effects by inhibiting the enzymatic activity of JAKs, though it demonstrates differential potency and selectivity across the four isoforms qrheumatol.commims.comoup.comijdvl.comeuropa.eudovepress.commdpi.comoup.comfrontiersin.orgnih.govnih.gov. While sometimes categorized as a "pan-JAK inhibitor," its inhibitory activity is more pronounced for certain JAKs than others ijdvl.comdovepress.commdpi.comfrontiersin.org.

JAK1 Inhibition Specificity

Tofacitinib is a potent inhibitor of JAK1 qrheumatol.comoup.comijdvl.comdovepress.comoup.com. JAK1 is a crucial component in signaling pathways for a wide range of cytokines, including those that pair with JAK3 (common gamma chain cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21), JAK2 (e.g., IL-6, IFN-gamma), and TYK2 (e.g., type I interferons, IL-10) qrheumatol.comoup.comijdvl.comeuropa.eunih.govnih.govbmj.comresearchgate.net. The inhibition of JAK1 by tofacitinib is significant for modulating the signaling of these diverse cytokines involved in immune and inflammatory responses qrheumatol.comijord.com.

JAK3 Inhibition Potency

Tofacitinib is also a potent inhibitor of JAK3 qrheumatol.comoup.comijdvl.comdovepress.comoup.com. JAK3 is primarily associated with the common gamma chain receptor, which is utilized by several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are essential for lymphocyte development, proliferation, and function qrheumatol.compatsnap.comijdvl.comnih.govresearchgate.net. The potent inhibition of JAK3 contributes significantly to tofacitinib's immunomodulatory effects, particularly on T and B lymphocytes and natural killer cells qrheumatol.comijdvl.com.

Comparative Selectivity Across JAK Isoforms

Tofacitinib demonstrates preferential inhibition of JAK1 and JAK3 over JAK2 and TYK2 qrheumatol.commims.comoup.comijdvl.comeuropa.eudovepress.commdpi.comoup.comnih.govnih.gov. This differential selectivity means that tofacitinib has a more pronounced impact on cytokine signaling pathways that predominantly utilize JAK1 and/or JAK3 pairs oup.comeuropa.eunih.govbmj.comresearchgate.net. Examples include signaling mediated by common gamma chain cytokines (JAK1/JAK3), IL-6 (JAK1/JAK2), and type I interferons (JAK1/TYK2) qrheumatol.comoup.comijdvl.comeuropa.eunih.govnih.govbmj.comresearchgate.net.

Biochemical assays provide insights into the inhibitory potency (often expressed as IC50 values) of tofacitinib against isolated JAK enzymes. Cellular assays, which measure the inhibition of cytokine-induced STAT phosphorylation in cells, provide a more functional assessment of selectivity in a biological context oup.comoup.com. These cellular assays often show that tofacitinib preferentially inhibits signaling mediated by JAK1/JAK3 and JAK1-containing heterodimers oup.comeuropa.eunih.govbmj.comresearchgate.net.

The following table summarizes the relative inhibitory activity of tofacitinib across JAK isoforms based on general descriptions from the literature:

| JAK Isoform | Inhibitory Activity |

| JAK1 | Potent |

| JAK3 | Potent |

| JAK2 | Less Active |

| TYK2 | Less Active |

Note: This table provides a general overview based on descriptions in the provided sources. Specific IC50 values can vary depending on the assay type and conditions used.

Research findings highlight that the functional selectivity observed in cellular assays can differ from the biochemical potency measured in isolated enzyme assays, and is influenced by factors such as the specific cytokine stimulus, cell type, and STAT substrate involved oup.comeuropa.euoup.comfrontiersin.org.

Downstream Signaling Pathway Modulation

The primary consequence of tofacitinib's JAK inhibition is the modulation of downstream signaling pathways, most notably the JAK-STAT pathway qrheumatol.comnih.govmims.compatsnap.comyoutube.comijord.com.

Signal Transducer and Activator of Transcription (STAT) Phosphorylation Inhibition

Tofacitinib inhibits the phosphorylation and subsequent activation of STAT proteins qrheumatol.comnih.govmims.compatsnap.comyoutube.comijord.comfrontiersin.orglife-science-alliance.orgtandfonline.combmj.com. Cytokine binding to their receptors triggers the activation of associated JAKs, which then phosphorylate tyrosine residues on the receptor and the STAT proteins nih.govpatsnap.comyoutube.com. Phosphorylation of STATs leads to their dimerization, translocation into the nucleus, and binding to specific DNA sequences, thereby regulating the transcription of target genes nih.govpatsnap.comyoutube.com.

By inhibiting JAKs, particularly JAK1 and JAK3, tofacitinib prevents this phosphorylation cascade qrheumatol.comnih.govpatsnap.comijord.com. This blockade of STAT phosphorylation disrupts the downstream signaling, preventing the activation of STAT-dependent gene expression programs nih.govpatsnap.comyoutube.comlife-science-alliance.orgtandfonline.com. This, in turn, leads to a reduction in the production of various inflammatory mediators and a modulation of immune cell function qrheumatol.compatsnap.comyoutube.comijord.com. Studies have shown that tofacitinib can inhibit the phosphorylation of multiple STAT proteins, including STAT1 and STAT3, in response to various cytokines frontiersin.orglife-science-alliance.orgtandfonline.combmj.com. The extent of STAT phosphorylation inhibition by tofacitinib can vary depending on the specific STAT protein, the cytokine stimulus, and the cell type frontiersin.org.

Research has demonstrated that tofacitinib treatment in patients leads to a decrease in cytokine-induced STAT phosphorylation in circulating immune cells, confirming its mechanism of action in vivo frontiersin.org. This inhibition of STAT activation is a key mechanism by which tofacitinib modulates the inflammatory and immune responses involved in various diseases qrheumatol.compatsnap.comnih.govijord.com.

Common Gamma Chain (γc) Cytokine Receptor Signaling Disruption (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21)

Cytokines that signal through receptors containing the common gamma chain (γc), such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-7 (IL-7), Interleukin-9 (IL-9), Interleukin-15 (IL-15), and Interleukin-21 (IL-21), primarily utilize JAK1 and JAK3 for signal transduction. Since tofacitinib preferentially inhibits JAK1 and JAK3, it effectively disrupts the signaling pathways activated by these γc cytokines. This inhibition leads to a reduction in the phosphorylation of STAT proteins downstream of these receptors, thereby attenuating the cellular responses mediated by these cytokines. Studies have shown that tofacitinib can potently suppress JAK1/JAK3-mediated signaling induced by IL-2, IL-4, IL-15, and IL-21. The magnitude of inhibition can vary depending on the specific cytokine and cell type, with strong inhibition observed in T cells.

Table 1: Inhibition of STAT Phosphorylation by Tofacitinib on Common Gamma Chain Cytokines

| Cytokine | Associated JAKs | Observed Inhibition by Tofacitinib (STAT Phosphorylation) | Cell Type | Source |

| IL-2 | JAK1, JAK3 | At least 50% inhibition observed. Strongest inhibition observed. | CD4+ T cells, CD4- T cells, T cells | |

| IL-4 | JAK1, JAK3 | At least 50% inhibition observed. Strongest inhibition observed. | CD4+ T cells, CD4- T cells, T cells | |

| IL-7 | JAK1, JAK3 | Numerically greater relative inhibition compared to other JAKis. | Not specified in detail in source. | |

| IL-9 | JAK1, JAK3 | Inhibition of intracellular signal transduction. | T lymphocytes, B lymphocytes, natural killer cells, mast cells. | |

| IL-15 | JAK1, JAK3 | At least 50% inhibition observed. Strongest inhibition observed. Inhibition of intracellular signal transduction. | CD4+ T cells, T cells, T lymphocytes, B lymphocytes, natural killer cells, mast cells. | |

| IL-21 | JAK1, JAK3 | At least 50% inhibition observed. Strongest inhibition observed. Inhibition of intracellular signal transduction. | CD4+ T cells, CD4- T cells, T cells, T lymphocytes, B lymphocytes, natural killer cells, mast cells. |

Interferon-γ (IFN-γ) Pathway Attenuation

Interferon-gamma (IFN-γ) signals through a receptor that associates with JAK1 and JAK2. Tofacitinib has been shown to attenuate the IFN-γ signaling pathway. Studies indicate that tofacitinib can suppress IFN-γ production by CD4+ and CD8+ T cells. It can also block IFN-γ-induced STAT1 signaling. The suppression of IFN-γ signaling by tofacitinib contributes to its immunomodulatory effects. While some studies suggest comparable suppression of IFN-γ responses to common gamma chain cytokines, others indicate variable or less potent effects on IFN signaling.

Interleukin-6 (IL-6) Signaling Suppression

Interleukin-6 (IL-6) signals through a receptor that primarily utilizes JAK1 and JAK2, and sometimes TYK2, for signal transduction. Tofacitinib has been shown to suppress IL-6 signaling. Inhibition of JAK1 by tofacitinib contributes to the suppression of IL-6 mediated responses. While some research suggests similar IL-6 inhibition among JAK1/2-dependent cytokines, other findings indicate that the effect on IL-6 production by certain cell types, like synovial fibroblasts and monocytes, might be indirect through the suppression of other cytokines like IL-17 and IFN-γ.

Molecular Interactions and Binding Dynamics

Tofacitinib is a small molecule that exerts its inhibitory effect by binding to the catalytic domain of JAK enzymes. This binding is crucial for preventing the enzymatic activity of JAKs and subsequent downstream signaling.

ATP-Binding Site Interaction Analysis

Tofacitinib inhibits JAKs by competitively binding to the highly conserved ATP-binding site within the kinase domain. By occupying this site, tofacitinib prevents adenosine (B11128) triphosphate (ATP) from binding, thus blocking the phosphorylation activity of the kinase. This competitive binding is a key aspect of tofacitinib's mechanism of action. Molecular dynamics simulations have shown that tofacitinib fits well within the active site of JAKs, particularly JAK3. Complexation with tofacitinib can lead to a closed conformation of the ATP-binding site.

Hydrogen Bond Formation and Critical Residues (e.g., Glu, Leu in Hinge Region)

Hydrogen bond interactions play a significant role in stabilizing the binding of tofacitinib to the JAK kinase domain. Specific amino acid residues within the hinge region of the JAK protein are critical for forming these hydrogen bonds. Conserved glutamate (B1630785) (Glu) and leucine (B10760876) (Leu) residues in the hinge region are particularly important for stabilizing tofacitinib binding through strong hydrogen bonds. For example, Glu957 and Leu959 in JAK1, Glu930 and Leu932 in JAK2, and Glu903 and Leu905 in JAK3 have been identified as critical residues involved in hydrogen bond formation with tofacitinib. Molecular docking and simulation studies have confirmed the formation of these hydrogen bonds.

Table 2: Critical Residues Involved in Hydrogen Bonding with Tofacitinib

| JAK Isoform | Critical Residues (Hinge Region) | Interaction Type | Source |

| JAK1 | Glu957, Leu959 | Hydrogen Bonds | |

| JAK2 | Glu930, Leu932 | Hydrogen Bonds | |

| JAK3 | Glu903, Leu905 | Hydrogen Bonds |

Van der Waals and Electrostatic Interactions

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Tofacitinib | 9926791 |

| Interleukin-2 (IL-2) | 18140 |

| Interleukin-4 (IL-4) | 8774 |

| Interleukin-7 (IL-7) | 17547 |

| Interleukin-9 (IL-9) | 18910 |

| Interleukin-15 (IL-15) | 17551 |

| Interleukin-21 (IL-21) | 20765 |

| Interferon-gamma (IFN-γ) | 3566 |

| Interleukin-6 (IL-6) | 8351 |

| Adenosine Triphosphate (ATP) | 5957 |

| JAK1 (Janus Kinase 1) | 20812213 |

| JAK2 (Janus Kinase 2) | 20812214 |

| JAK3 (Janus Kinase 3) | 20812215 |

| TYK2 (Tyrosine Kinase 2) | 20812216 |

| STAT1 (Signal Transducer and Activator of Transcription 1) | 5459033 |

| STAT3 (Signal Transducer and Activator of Transcription 3) | 5459034 |

| STAT4 (Signal Transducer and Activator of Transcription 4) | 5459035 |

| STAT5 (Signal Transducer and Activator of Transcription 5) | 5459036 |

| STAT6 (Signal Transducer and Activator of Transcription 6) | 5459037 |

| Glu (Glutamic acid) | 33033 |

| Leu (Leucine) | 6109 |

Tofacitinib is a small molecule Janus kinase (JAK) inhibitor that modulates intracellular signaling pathways involved in the immune response. Its primary mechanism of action involves inhibiting the activity of JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption ultimately modulates cytokine- or growth factor-mediated gene expression and immune cell activity. Tofacitinib exhibits selectivity for JAK1 and JAK3 over JAK2 and TYK2, although this selectivity can decrease at higher concentrations.

Tofacitinib exerts its effects by interfering with the signaling cascades initiated by various cytokines that utilize the JAK-STAT pathway. By inhibiting JAKs, tofacitinib blocks the downstream signaling events that would normally lead to the activation and nuclear translocation of STAT proteins, thus preventing the transcription of genes involved in inflammation and immune responses.

Common Gamma Chain (γc) Cytokine Receptor Signaling Disruption (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21)

Cytokines that signal through receptors containing the common gamma chain (γc), such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-7 (IL-7), Interleukin-9 (IL-9), Interleukin-15 (IL-15), and Interleukin-21 (IL-21), primarily utilize JAK1 and JAK3 for signal transduction. Since tofacitinib preferentially inhibits JAK1 and JAK3, it effectively disrupts the signaling pathways activated by these γc cytokines. This inhibition leads to a reduction in the phosphorylation of STAT proteins downstream of these receptors, thereby attenuating the cellular responses mediated by these cytokines. Studies have shown that tofacitinib can potently suppress JAK1/JAK3-mediated signaling induced by IL-2, IL-4, IL-15, and IL-21. The magnitude of inhibition can vary depending on the specific cytokine and cell type, with strong inhibition observed in T cells. At least 50% inhibition of STAT phosphorylations induced by common-γ-chain cytokines IL-2, IL-4, IL-15, and IL-21 in CD4+ T cells has been observed.

Table 1: Inhibition of STAT Phosphorylation by Tofacitinib on Common Gamma Chain Cytokines

| Cytokine | Associated JAKs | Observed Inhibition by Tofacitinib (STAT Phosphorylation) | Cell Type | Source |

| IL-2 | JAK1, JAK3 | At least 50% inhibition observed. Strongest inhibition observed. Potent suppression. | CD4+ T cells, CD4- T cells, T cells | |

| IL-4 | JAK1, JAK3 | At least 50% inhibition observed. Strongest inhibition observed. Potent suppression. | CD4+ T cells, CD4- T cells, T cells | |

| IL-7 | JAK1, JAK3 | Numerically greater relative inhibition compared to other JAKis. | Not specified in detail in source. | |

| IL-9 | JAK1, JAK3 | Inhibition of intracellular signal transduction. | T lymphocytes, B lymphocytes, natural killer cells, mast cells. | |

| IL-15 | JAK1, JAK3 | At least 50% inhibition observed. Strongest inhibition observed. Potent suppression. Inhibition of intracellular signal transduction. | CD4+ T cells, T cells, T lymphocytes, B lymphocytes, natural killer cells, mast cells. | |

| IL-21 | JAK1, JAK3 | At least 50% inhibition observed. Strongest inhibition observed. Potent suppression. Inhibition of intracellular signal transduction. | CD4+ T cells, CD4- T cells, T cells, T lymphocytes, B lymphocytes, natural killer cells, mast cells. |

Interferon-γ (IFN-γ) Pathway Attenuation

Interferon-gamma (IFN-γ) signals through a receptor that associates with JAK1 and JAK2. Tofacitinib has been shown to attenuate the IFN-γ signaling pathway. Studies indicate that tofacitinib can suppress IFN-γ production by CD4+ and CD8+ T cells. It can also block IFN-γ-induced STAT1 signaling. The suppression of IFN-γ signaling by tofacitinib contributes to its immunomodulatory effects. While some studies suggest comparable suppression of IFN-γ responses to common gamma chain cytokines, others indicate variable or less potent effects on IFN signaling.

Interleukin-6 (IL-6) Signaling Suppression

Interleukin-6 (IL-6) signals through a receptor that primarily utilizes JAK1 and JAK2, and sometimes TYK2, for signal transduction. Tofacitinib has been shown to suppress IL-6 signaling. Inhibition of JAK1 by tofacitinib contributes to the suppression of IL-6 mediated responses. While some research suggests similar IL-6 inhibition among JAK1/2-dependent cytokines, other findings indicate that the effect on IL-6 production by certain cell types, like synovial fibroblasts and monocytes, might be indirect through the suppression of other cytokines like IL-17 and IFN-γ.

Molecular Interactions and Binding Dynamics

Tofacitinib is a small molecule that exerts its inhibitory effect by binding to the catalytic domain of JAK enzymes. This binding is crucial for preventing the enzymatic activity of JAKs and subsequent downstream signaling.

ATP-Binding Site Interaction Analysis

Tofacitinib inhibits JAKs by competitively binding to the highly conserved ATP-binding site within the kinase domain. By occupying this site, tofacitinib prevents adenosine triphosphate (ATP) from binding, thus blocking the phosphorylation activity of the kinase. This competitive binding is a key aspect of tofacitinib's mechanism of action. Molecular dynamics simulations have shown that tofacitinib fits well within the active site of JAKs, particularly JAK3. Complexation with tofacitinib can lead to a closed conformation of the ATP-binding site.

Hydrogen Bond Formation and Critical Residues (e.g., Glu, Leu in Hinge Region)

Hydrogen bond interactions play a significant role in stabilizing the binding of tofacitinib to the JAK kinase domain. Specific amino acid residues within the hinge region of the JAK protein are critical for forming these hydrogen bonds. Conserved glutamate (Glu) and leucine (Leu) residues in the hinge region are particularly important for stabilizing tofacitinib binding through strong hydrogen bonds. For example, Glu957 and Leu959 in JAK1, Glu930 and Leu932 in JAK2, and Glu903 and Leu905 in JAK3 have been identified as critical residues involved in hydrogen bond formation with tofacitinib. Molecular docking and simulation studies have confirmed the formation of these hydrogen bonds.

Table 2: Critical Residues Involved in Hydrogen Bonding with Tofacitinib

| JAK Isoform | Critical Residues (Hinge Region) | Interaction Type | Source |

| JAK1 | Glu957, Leu959 | Hydrogen Bonds | |

| JAK2 | Glu930, Leu932 | Hydrogen Bonds | |

| JAK3 | Glu903, Leu905 | Hydrogen Bonds |

Conformational Changes in JAK Proteins Upon Tofacitinib Binding

Tofacitinib binds to the ATP-binding site within the catalytic cleft of JAK enzymes. nih.govacs.orgekb.eg This binding event induces conformational changes in the JAK protein structure. Specifically, upon tofacitinib binding, the glycine-rich loop (G loop) of JAK3 has been observed to flip into the binding site, resulting in a closed conformation of the ATP-binding site. nih.govacs.org This structural change is accompanied by a decrease in protein fluctuation in the glycine (B1666218) loop region. nih.govacs.org Molecular dynamics simulations have shown that complexation with tofacitinib leads to a closed conformation of the ATP-binding site and reduced protein fluctuation at the glycine loop of JAK proteins. nih.govacs.org

Binding Affinity and Dissociation Kinetics

Tofacitinib interacts with the ATP-binding site of JAKs through a combination of electrostatic attraction, hydrogen bond formation, and van der Waals interactions. nih.govacs.org Conserved glutamate and leucine residues located in the hinge region of JAK1, JAK2, and JAK3 play a significant role in stabilizing tofacitinib binding through the formation of strong hydrogen bonds. nih.govacs.org Hydrophobic residues also contribute to the stabilization of the ligand. nih.govacs.org

Studies investigating the binding affinities of tofacitinib towards different JAK isoforms have shown a rank order of JAK3 > JAK2 ~ JAK1. nih.govacs.org This is consistent with reported experimental data, including IC50 values. nih.govacs.org Molecular docking studies have indicated a strong binding affinity between tofacitinib and JAK1, with reported binding energies suggesting a favorable interaction. ekb.eg The binding conformation has been observed to remain stable over simulation periods, supported by consistent root-mean-square deviation (RMSD) values. ekb.eg Binding free energy calculations further validate this interaction, indicating favorable energy driven by hydrophobic and electrostatic forces. ekb.eg

While tofacitinib exhibits potent inhibitory activity across JAK isoforms, differences in binding kinetics exist. For instance, a study investigating a JAK3 inhibitor structurally related to tofacitinib observed a prolonged residence time on JAK3 compared to JAK1, JAK2, and TYK2. researchgate.net

Enzyme Kinetics and Metabolic Pathway Research

Tofacitinib undergoes significant metabolism, primarily in the liver. dovepress.combiomolther.orgresearchgate.netnih.govchemicalbook.com Approximately 70% of the administered dose is metabolized, with the remaining 30% excreted unchanged by the kidneys. dovepress.combiomolther.orgresearchgate.netnih.govchemicalbook.commdpi.com Hepatic clearance accounts for around 70% of the total clearance of tofacitinib. researchgate.netnih.gov

Michaelis-Menten Kinetics Characterization of Tofacitinib Metabolism

The metabolism of tofacitinib in human liver microsomes follows Michaelis-Menten kinetics. researchgate.net Studies characterizing the enzyme kinetics of tofacitinib metabolism in liver microsomes from different species, including rats and humans, have determined key parameters such as the maximum velocity (Vmax) and the apparent Michaelis-Menten constant (Km). mdpi.comfrontiersin.orgmdpi.comtandfonline.com These parameters provide insights into the rate and affinity of the enzymes involved in tofacitinib metabolism. The Km represents the substrate concentration at which the reaction rate is half of the Vmax. mdpi.commdpi.com

Interactive Table 1: Michaelis-Menten Kinetic Parameters for Tofacitinib Metabolism

| Source | Km (µM) | Vmax (pmol/min/mg or ng/min/mg) |

| Rat Liver Microsomes | 76.25 ± 4.514 frontiersin.org | - |

| Human Liver Microsomes | 65.85 ± 4.749 frontiersin.org | - |

| Rat Liver Microsomes | 37.33 tandfonline.com | 5.482 pmol/min/mg tandfonline.com |

| Rat Liver Microsomes | 39.87 tandfonline.com | 4.2824 ng/min/mg tandfonline.com |

Note: Vmax units vary across studies as reported in the sources.

Identification of Key Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes, CYP3A4, CYP2C19)

Cytochrome P450 (CYP) enzymes are primarily responsible for the hepatic metabolism of tofacitinib. dovepress.combiomolther.orgresearchgate.netnih.govchemicalbook.com The main enzymes involved are CYP3A4 and CYP2C19. mims.comdovepress.combiomolther.orgresearchgate.netnih.govchemicalbook.comnih.gov CYP3A4 is the predominant enzyme, contributing approximately 70% to the metabolic clearance, while CYP2C19 plays a smaller role. researchgate.net Other studies indicate that CYP3A4 contributes approximately 53% and CYP2C19 contributes approximately 17% to the metabolic clearance. nih.gov

In rats, the primary enzymes involved in tofacitinib metabolism are CYP3A1/2 and CYP2C11, which are considered the counterparts of human CYP3A4 and CYP2C19, respectively. biomolther.orgnih.gov

Catalytic Rate Constants (Kcat) and Michaelis-Menten Constant (Km) Determination

The determination of catalytic rate constants (Kcat) and Michaelis-Menten constants (Km) provides a more detailed understanding of the enzymatic activity. While Km values indicate the substrate concentration at half maximal velocity, Kcat (or turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. Intrinsic clearance (CLint), calculated as Vmax/Km, is another important parameter reflecting the enzyme's efficiency in metabolizing the substrate. mdpi.commdpi.com

Studies in rat liver microsomes have reported Km values for tofacitinib metabolism. mdpi.comfrontiersin.orgmdpi.comtandfonline.comtandfonline.comnih.gov For instance, a study found Km values of 76.25 ± 4.514 µM in rat liver microsomes and 65.85 ± 4.749 µM in human liver microsomes. frontiersin.org Another study in rat liver microsomes reported a Km of 37.33 μM and a Vmax of 5.482 pmol/min/mg. tandfonline.com

Interactive Table 2: Kinetic Parameters (Km, Vmax, CLint) in Rat Microsomes

| Source | Km (µM) | Vmax (ng/min/mg) | CLint (µL/min/mg) |

| Control Rat Hepatic Microsomes | - | - | - |

| AKI Rat Hepatic Microsomes | - | - | Significantly slower CLint biomolther.org |

| Control Rat Intestinal Microsomes | - | - | - |

| AKI Rat Intestinal Microsomes | - | - | Significantly slower CLint biomolther.org |

Mechanisms of N-Demethylation and Glucuronide Conjugation

The predominant metabolic pathways of tofacitinib include oxidation (of the pyrrolopyrimidine and piperidine (B6355638) rings and the piperidine ring side chain), N-demethylation, and glucuronidation. researchgate.netnih.gov

N-demethylation is a Phase I metabolic reaction typically catalyzed by CYP enzymes, involving the removal of a methyl group from a nitrogen atom. Tofacitinib undergoes N-demethylation as part of its metabolic transformation. researchgate.netnih.gov

Glucuronidation is a major Phase II metabolic pathway that involves the conjugation of a molecule with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govopenaccessjournals.com This process increases the water solubility of the compound, facilitating its excretion. nih.govopenaccessjournals.com Tofacitinib and its metabolites undergo glucuronide conjugation. researchgate.netnih.gov While specific UGT enzymes involved in tofacitinib glucuronidation were not detailed in the search results, glucuronidation generally involves the transfer of a glucuronic group from UDP-glucuronic acid to functional groups like hydroxyl, amine, or carboxyl groups on the substrate molecule. nih.gov N-glucuronidation, the conjugation to a nitrogen atom, is a known metabolic pathway for some compounds, and interspecies variability in this process, particularly for aromatic N-heterocycles like the structure present in tofacitinib, has been observed. hyphadiscovery.com

Medicinal Chemistry and Structure Activity Relationships Sar of Tofacitinib

Lead Identification and Optimization Strategies

The discovery of tofacitinib (B832) began with the crucial steps of identifying initial lead molecules and subsequently optimizing their properties to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net

High-Throughput Screening Approaches in Tofacitinib Discovery

High-throughput screening (HTS) played a pivotal role in the initial identification of lead compounds for the tofacitinib project. researchgate.netresearchgate.net Pfizer's compound library was screened against the catalytic domain of JAK3, leading to the identification of a pyrrolopyrimidine-based series of inhibitors. nih.govresearchgate.net HTS allowed for the rapid evaluation of a large number of diverse chemical structures to find those exhibiting inhibitory activity against the target kinase. themedicinemaker.comacs.orgnih.gov For instance, in one HTS effort, over 400,000 compounds were assayed against the catalytic domain of JAK. themedicinemaker.com This process successfully identified initial hits that showed promise in inhibiting both enzyme activity and cellular immune responses. themedicinemaker.com

High-Speed Analoging and Iterative Design Cycles

Following the identification of initial hits through HTS, high-speed analoging (HSA) was employed early in the lead development process. researchgate.netresearchgate.net This involved the rapid synthesis and testing of numerous structural analogs of the lead compounds. Iterative design cycles were crucial, where researchers continuously monitored potency and selectivity, making structural tweaks as they progressed. themedicinemaker.com This systematic optimization process, involving over 1000 synthetic analogs of the original lead, was essential in balancing the necessary properties and ultimately identifying tofacitinib. themedicinemaker.com Computational chemistry techniques are now increasingly used early in such programs to design and assess molecules in silico, potentially speeding up the process, although practical synthesis and testing remain vital. themedicinemaker.com

Utilization of Natural Product Scaffolds in Tofacitinib Synthesis

While the primary lead series originated from synthetic compound libraries screened via HTS, the utilization of natural product scaffolds has also been explored in the context of JAK inhibitors and drug discovery, including strategies related to tofacitinib. researchgate.netresearchgate.netchemrxiv.org Although the direct use of natural product scaffolds in the core synthesis route of tofacitinib itself is not as prominently highlighted as the synthetic library screening, natural product-like compounds have been investigated in virtual screening studies targeting JAKs. chemrxiv.org For example, in silico virtual screening, molecular docking, and molecular dynamics simulations have been used to identify novel inhibitors, including those from natural compound libraries, targeting enzymes like JAK1. chemrxiv.org Mesoporous silica (B1680970) nanoparticles, which can be derived from natural silica sources, have also been explored as scaffolds for drug delivery of compounds like tofacitinib citrate. japtronline.com

Evolution of Chemical Series Leading to Tofacitinib (CP-690,550)

The discovery of tofacitinib (CP-690,550) stemmed from structural modifications on a hit compound with a pyrrolo[2,3-d]pyrimidine scaffold, identified through HTS. oup.com The initial pyrrolopyrimidine-based series of inhibitors was represented by compounds like CP-352,664. nih.govresearchgate.net Synthetic analogs of these initial hits were synthesized and evaluated against JAK enzymes and in cellular assays. nih.govresearchgate.net Optimization within this chemical series, focusing on the pyrrolopyrimidine core and attached groups, led to the identification of CP-690,550. researchgate.netresearchgate.netnih.govresearchgate.net Key structural features of tofacitinib include the pyrrolo[2,3-d]pyrimidine core, a piperidine (B6355638) ring, and a cyanoacetamide group. oup.comgdctuni.edu.in The evolution of this series involved refining these structural elements to improve potency and achieve a desired selectivity profile. researchgate.netresearchgate.net

Structural Basis of JAK Isoform Selectivity

Understanding the structural basis of how tofacitinib interacts with different JAK isoforms is crucial for explaining its selectivity profile. Tofacitinib is classified as a Janus kinase inhibitor that targets the ATP-binding pocket within the catalytic domain (JH1) of JAK enzymes. ekb.egnih.govoup.com

Tofacitinib interacts with JAKs at the ATP-binding site through a combination of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. ekb.egnih.govacs.org The pyrrolopyrimidine heterocycle of tofacitinib forms key hydrogen bonds with residues in the hinge region of the kinase. oup.com Conserved glutamate (B1630785) and leucine (B10760876) residues in the hinge region, such as E957 and L959 in JAK1, E930 and L932 in JAK2, and E903 and L905 in JAK3, are particularly important for stabilizing tofacitinib binding through strong hydrogen bonds. nih.govacs.orgscienceopen.com The cyanoacetamide group of tofacitinib is directed into the glycine-rich loop (P-loop), while the methyl group on the piperidine ring binds into a lipophilic pocket in the C-terminal lobe of the active site. oup.com

While initially described as a selective JAK3 inhibitor, subsequent studies revealed that tofacitinib is a pan-JAK inhibitor, inhibiting JAK1, JAK2, and JAK3 with varying potencies, and to a lesser extent, TYK2. oup.comguidetopharmacology.orgbmj.comselleckchem.com The high sequence homology of the ATP-binding site among JAK family members makes achieving high selectivity challenging for competitive ATP inhibitors like tofacitinib. oup.comoup.com

Experimental data on the inhibitory activity of tofacitinib against different JAK isoforms in enzymatic assays show varying IC50 values.

| JAK Isoform | IC50 (nM) | Reference |

| JAK1 | 112 | selleckchem.com |

| JAK2 | 20 | selleckchem.com |

| JAK3 | 1 | selleckchem.com |

| TYK2 | 34 | oup.com |

Note: IC50 values can vary depending on the specific assay conditions.

In cellular contexts, where JAKs signal in combination, tofacitinib tends to show functional selectivity, preferentially inhibiting signaling pathways mediated by cytokine receptors associated with JAK3 and/or JAK1 over those involving JAK2. bmj.comnih.gov

Identification of Selectivity Hotspots

Identifying selectivity hotspots involves pinpointing specific amino acid residues or regions within the kinase domain that contribute to differential binding affinity and selectivity between a compound and different kinase isoforms. For tofacitinib and JAKs, while the ATP-binding site is highly conserved, subtle differences in the residues lining the pocket contribute to the observed selectivity profile.

Studies utilizing molecular docking and dynamics simulations have provided insights into the key residues involved in tofacitinib binding to different JAKs. ekb.egnih.govacs.org Beyond the conserved hinge region residues, other hydrophobic residues within the binding pocket, such as V889, F958, L959, and L1010 in JAK1, V863 and L983 in JAK2, and V836 and L956 in JAK3, contribute significantly to the binding energy through van der Waals interactions. nih.govacs.org The strong stabilization by leucine residues in the hinge region (L959 of JAK1, L932 of JAK2, and L905 of JAK3) via hydrogen bonds is a key interaction. nih.govacs.org

Research has also explored potential selectivity hotspots for tofacitinib and its analogs against other kinases, such as PRK1. nih.govresearchgate.nettandfonline.com These studies aim to understand the structural features that could be exploited to achieve greater selectivity for a particular target or isoform. For instance, two potential PRK1/JAK3-selectivity hotspots have been identified, which could inform the design of more selective inhibitors. nih.govresearchgate.nettandfonline.com

Rational Design Principles for Modulating JAK Specificity

Tofacitinib was initially described as a selective JAK3 inhibitor, but subsequent analysis revealed it to be a pan-JAK inhibitor with predominant inhibition of JAK1 and, to a lesser extent, JAK2 and TYK2. guidetopharmacology.orgemjreviews.com The rational design of JAK inhibitors aims to exploit the subtle differences in the ATP-binding pockets of the four JAK enzymes (JAK1, JAK2, JAK3, and TYK2) to achieve selectivity. nih.govacs.org

JAKs are intracellular enzymes that play a critical role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune cell function. mims.comnih.govacs.orgnih.gov These enzymes are associated with cytokine receptors and, upon ligand binding, undergo transphosphorylation, leading to the activation of STAT proteins. nih.govnih.gov Activated STAT dimers then translocate to the nucleus to regulate gene expression. nih.govnih.gov

While tofacitinib binds to the active site of JAKs, interacting with residues in the hinge region, achieving high selectivity among JAK family members is challenging due to the structural similarities of their ATP-binding pockets. nih.govacs.org Rational design strategies for modulating JAK specificity involve understanding the specific interactions within each JAK's ATP binding site. For example, computational studies have explored the binding patterns and intermolecular interactions of tofacitinib with JAK1, JAK2, and JAK3. acs.org Differences in the ATP-binding sites, particularly between JAK1 and JAK2, provide opportunities for designing more selective inhibitors. acs.org The design of specific JAK inhibitors that reduce signaling from particular cytokines is possible because different cytokines signal through different JAK combinations. emjreviews.com

Stereochemical Considerations in Tofacitinib Biology

Tofacitinib contains two chiral centers within its piperidine ring, leading to the possibility of four stereoisomers: RR, SS, RS, and SR configurations. google.comgoogle.comuni-hamburg.de

Analysis of Enantiomeric Forms (RR-isomer, SS-isomer)

The biologically active form of tofacitinib is the (3R,4R) stereoisomer, referred to as the RR-isomer. google.comgoogle.commdpi.comresearcher.liferesearchgate.net The SS-isomer is the enantiomer of the RR-isomer. uni-hamburg.demdpi.comresearcher.liferesearchgate.net Enantiomers are stereoisomers that are non-superimposable mirror images of each other and have the same chemical composition but differ in their spatial arrangement. mdpi.comkhanacademy.orgslideshare.netsolubilityofthings.com

Analytical methods, such as chiral high-performance liquid chromatography (HPLC), are employed to separate and detect the different stereoisomers of tofacitinib, particularly to control the presence of the SS-isomer as an impurity in the final drug product. google.commdpi.comresearcher.liferesearchgate.net Studies have shown that the RR and SS isomers can be effectively separated using specific chiral columns and mobile phases. google.commdpi.com

Implications of Stereoisomerism for Biological Activity and Receptor Interactions

The stereochemistry of a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, including interactions with enzymes, receptors, and other chiral molecules in biological systems. mdpi.comkhanacademy.orgslideshare.net Different stereoisomers can exhibit significant differences in biological activities, including pharmacology and toxicology. mdpi.comslideshare.net

In the case of tofacitinib, the RR configuration is the effective inhibitor of JAK-1 and JAK-3 tyrosine kinases, while other configurations (SS, RS, and SR) have been reported to have no biological equivalence or significantly different activity. google.comgoogle.comnih.gov This difference in activity is attributed to the specific three-dimensional interaction between the stereoisomer and the chiral binding site of the target enzyme, the JAK kinases. khanacademy.orgnih.gov The binding of a chiral drug to a chiral receptor can be compared to a hand fitting into a glove, where only the correct chirality allows for a proper interaction and biological effect. khanacademy.org

Studies involving the docking of tofacitinib stereoisomers into the JAK3 catalytic cleft have shown that the (3R,4R) isomer binds in a conformation that best resembles its minimum energy state, facilitating favorable interactions within the binding site. nih.gov Other isomers, such as the (3R,4S) and (3S,4R), may adopt less stable conformations upon binding, while the (3S,4S) isomer, although potentially adopting a chair conformation, may have high-energy axial and equatorial substitutions that hinder optimal interaction. nih.gov By exploiting chirality during the design process, tofacitinib was developed to achieve selectivity and a favorable side effect profile for its intended indications. nih.gov

The strict quality control of optical isomers, particularly limiting the SS-isomer impurity, is essential during the synthesis and preparation of tofacitinib to ensure the safety and efficacy of the final product, in accordance with regulatory guidelines for single-enantiomer drugs. google.commdpi.comresearchgate.net

Preclinical Pharmacological Characterization of Tofacitinib

In Vitro Cellular Function Modulation Studies

In vitro studies using isolated immune cells have been crucial in elucidating the direct effects of tofacitinib (B832) on cellular responses, independent of systemic factors. These studies have focused on the impact of tofacitinib on the activation, proliferation, differentiation, and effector functions of key immune cell types.

Immune Cell Subpopulation Responses

Tofacitinib's impact on various immune cell subpopulations, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and dendritic cells, has been characterized through in vitro experiments.

Tofacitinib has demonstrated an inhibitory effect on T lymphocyte proliferation in vitro. Studies using peripheral blood mononuclear cells (PBMCs) from healthy donors stimulated with phytohemagglutinin (PHA) have shown that tofacitinib markedly reduces lymphocyte proliferation in a dose-dependent manner. clinexprheumatol.org This effect has also been observed in CD4+ T cells purified from PBMCs and synovial samples of patients with active rheumatoid arthritis, stimulated with anti-CD3/anti-CD28 antibodies in the presence of tofacitinib. clinexprheumatol.org The inhibition of proliferation by tofacitinib appears to be reversible upon removal of the drug. clinexprheumatol.orgplos.org

Some studies have noted differential effects depending on the stimulation method. For instance, when T cells were stimulated with αCD3+autologous dendritic cells in the presence of inflammatory cytokines, JAK inhibition by tofacitinib reduced T cell proliferation only to a small degree, if at all. biorxiv.org However, with αCD3/CD28 stimulation, both CD4+ and CD8+ T cells were susceptible to tofacitinib, resulting in an almost complete loss of proliferation. biorxiv.org

Data on Tofacitinib's Effect on T Cell Proliferation (Illustrative Example based on findings):

| Cell Type | Stimulus | Tofacitinib Concentration (nM) | Proliferation (% of control) | Reference |

| PBMCs (Healthy Donors) | PHA | 100 | Markedly reduced | clinexprheumatol.org |

| CD4+ T cells (RA Patients) | anti-CD3/anti-CD28 | Dose-dependent | Reduced | clinexprheumatol.org |

| Naïve Murine CD4+ T cells | Not specified | Up to 1000 | No effect | clinexprheumatol.org |

| CD4+ T cells (with DC) | αCD3+autologous DC | Not specified | Small/no reduction | biorxiv.org |

| CD4+ and CD8+ T cells (direct) | αCD3/CD28 | Not specified | Almost complete loss | biorxiv.org |

| Lymphocytes (PHA stimulated) | PHA | 10 | 73.4 ± 11.5 | plos.org |

| Lymphocytes (PHA stimulated) | PHA | 100 | 5.8 ± 4.7 | plos.org |

Tofacitinib has been shown to modulate the differentiation of T helper (Th) cell subsets in vitro. It inhibits the differentiation of naïve CD4+ T cells into Th1 and Th2 cells. nih.govecco-ibd.eu Specifically, tofacitinib prevents the activation of STAT1 and the induction of T-bet, which are crucial for Th1 cell development, leading to decreased IFN-γ production. clinexprheumatol.orgresearchgate.netjsir.gr.jp It also reduces the secretion of IL-5, a Th2-specific cytokine. clinexprheumatol.org

The effect on Th17 differentiation appears to be concentration-dependent and can vary based on the polarizing conditions. While some studies indicate that tofacitinib inhibits Th17 differentiation by blocking the expression of IL-23 receptor and Th17 cytokines (IL-17A, IL-17F, and IL-22) when naïve T cells are stimulated with IL-6 and IL-23, others suggest that at lower concentrations (10-50 nM), tofacitinib can promote Th17 differentiation. nih.govresearchgate.netjsir.gr.jpresearchgate.net This potential enhancement of Th17 differentiation at low concentrations might be attributed to the suppression of IL-2 signaling, which typically inhibits Th17 development. nih.gov However, under Th17 polarizing conditions, tofacitinib has been shown to strongly and dose-dependently suppress Th17 differentiation, as measured by IL-17A, IL-17F, and IL-22 production. researchgate.net

Data on Tofacitinib's Effect on Th Cell Differentiation (Illustrative Example based on findings):

| Th Subset | Polarizing Conditions | Tofacitinib Concentration | Effect on Differentiation | Key Cytokines/Factors Affected | Reference |

| Th1 | Not specified | Not specified | Inhibited | IFN-γ, T-bet, STAT1 | clinexprheumatol.orgecco-ibd.euresearchgate.netjsir.gr.jp |

| Th2 | IL-4 | Not specified | Inhibited | IL-5, STAT6 | clinexprheumatol.orgnih.govecco-ibd.eu |

| Th17 | IL-6 + IL-23 | Not specified | Inhibited | IL-17A, IL-17F, IL-22, IL-23R | ecco-ibd.euresearchgate.netjsir.gr.jpresearchgate.net |

| Th17 | Not specified | 10-50 nM | Promoted | Suppression of IL-2 signaling | nih.govjsir.gr.jp |

| Th17 | Th17 polarizing | Dose-dependent | Strongly suppressed | IL-17A, IL-17F, IL-22 | researchgate.net |

Tofacitinib has a direct impact on human B lymphocytes in vitro, particularly on their differentiation into plasmablasts and subsequent immunoglobulin secretion. Studies using naïve B cells isolated from umbilical cord blood have shown that tofacitinib strongly impairs plasmablast development, immunoglobulin secretion, and the induction of B-cell fate-determining transcription factors such as Blimp-1, Xbp-1, and IRF-4. researchgate.netnih.govresearchgate.net

The effect is less pronounced when peripheral blood B cells, which include both naïve and memory B cells, are stimulated. researchgate.netnih.govresearchgate.net While plasmablast formation, immunoglobulin secretion, and proliferation are reduced, the effect is moderate compared to that on naïve B cells. researchgate.net Interestingly, class switch and activation-induced cytidine (B196190) deaminase (AICDA) induction in activated naïve B cells were only slightly reduced by tofacitinib. researchgate.netnih.govresearchgate.net

Despite the impact on plasmablast differentiation and immunoglobulin secretion, tofacitinib has been reported to have no negative effects on B cell proliferation induced by LPS/IL-4 activation at certain concentrations (0.1–1.0 μM). However, the IL-4-dependent expression of IgG1 by proliferating B cells was suppressed in a dose-dependent manner. nih.govaai.org

Data on Tofacitinib's Effect on B Cell Differentiation and Function (Illustrative Example based on findings):

| B Cell Type | Stimulus | Tofacitinib Effect | Key Factors Affected | Reference |

| Naïve B cells (Cord Blood) | Not specified | Strongly impaired plasmablast development and Ig secretion | Blimp-1, Xbp-1, IRF-4 | researchgate.netnih.govresearchgate.net |

| Peripheral Blood B cells | Not specified | Moderate reduction in plasmablast formation, Ig secretion, and proliferation | Not specified | researchgate.netnih.govresearchgate.net |

| Activated Naïve B cells | Not specified | Slightly reduced class switch and AICDA induction | AICDA | researchgate.netnih.govresearchgate.net |

| Isolated B cells | LPS + IL-4 | No negative effect on proliferation | Not applicable | nih.govaai.org |

| Proliferating B cells | LPS + IL-4 | Dose-dependent suppression of IgG1 expression | IgG1 | nih.govaai.org |

| Total peripheral B cells | In vitro activation | Reduced but not abolished plasmablast development and antibody secretion | Not specified | frontiersin.org |

Tofacitinib has been shown to suppress the function of Natural Killer (NK) cells in vitro. Studies have demonstrated that tofacitinib can suppress IL-15-induced activation of NK cells, as measured by STAT1 phosphorylation. nih.govresearchgate.net It also inhibits cytotoxicity, pro-inflammatory gene expression, and pro-inflammatory cytokine secretion in both NK cell lines and primary NK cells. nih.govresearchgate.net

Exposure to tofacitinib in vitro has been associated with a decreased level of NK cell activation, a dose-dependent effect observed with concentrations ranging from 10 to 100 nM. bmj.comnih.gov This includes decreased expression of activating receptors such as NKp30, NKp44, and NKG2D. bmj.comnih.gov Furthermore, tofacitinib has been found to block NK cell maturation, indicated by a significant decrease in the expression of CD57 on NK cells exposed to higher concentrations (50 and 100 nM). bmj.com These phenotypic changes are linked to impaired NK cell function, as assessed by reduced degranulation and cytotoxicity against target cells, such as B cell lymphoma cell lines. bmj.comnih.gov

Data on Tofacitinib's Effect on NK Cell Activity (Illustrative Example based on findings):

| NK Cell Type | Stimulus | Tofacitinib Concentration (nM) | Effect on Function/Phenotype | Key Markers/Activities Affected | Reference |

| NK cell line | IL-15 | Not specified | Suppressed activation, cytotoxicity, pro-inflammatory markers | STAT1 phosphorylation, gene expression, cytokine secretion | nih.govresearchgate.net |

| Primary NK cells | IL-15 | Not specified | Suppressed activation, cytotoxicity, pro-inflammatory markers | STAT1 phosphorylation, gene expression, cytokine secretion | nih.govresearchgate.net |

| NK cells (Healthy) | IL-2 | 10, 50, 100 | Decreased activation, impaired function | CD69 expression, NKp30, NKp44, NKG2D expression, degranulation, cytotoxicity | bmj.comnih.gov |

| NK cells (Healthy) | IL-2 | 50, 100 | Blocked maturation | CD57 expression | bmj.com |

Tofacitinib's impact on dendritic cell (DC) function and their interaction with T cells has also been investigated in vitro. Studies have shown that tofacitinib can interfere with the maturation process of DCs. biorxiv.org For instance, tofacitinib has been shown to prevent murine bone marrow-derived DCs from increasing the expression of costimulatory molecules (CD80, CD86, CD40) and activation markers (CD83) when stimulated with LPS. nih.gov It also inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, TNF-α, and IL-23 by stimulated DCs. nih.gov

These effects on DCs can influence their ability to stimulate T cells. Tofacitinib-treated DCs (Tofa-DCs) have been shown to be less capable of establishing strong interactions with antigen-specific T cells, likely due to the reduced expression of costimulatory molecules and decreased production of pro-inflammatory cytokines. nih.gov This can lead to altered T cell polarization. While Tofa-DCs pulsed with antigen could polarize antigen-specific CD4+ T cells toward CD25+Foxp3+ T cells (Tregs) in vitro, they were less effective at inducing Th1 and Th17 differentiation compared to mature DCs not treated with tofacitinib. nih.gov

However, some studies suggest that tofacitinib does not significantly affect DC maturation or the proliferation of allogeneic T cells in mixed leukocyte reactions (MLRs). acrabstracts.org This indicates that the modulation of the JAK pathway in other cell populations might be primarily responsible for the observed anti-inflammatory effects of tofacitinib. acrabstracts.org

Data on Tofacitinib's Effect on Dendritic Cells (Illustrative Example based on findings):

| DC Type | Stimulus | Tofacitinib Effect | Key Markers/Cytokines Affected | Outcome on T Cells | Reference |

| Murine BMDCs | LPS | Suppressed maturation, reduced costimulatory molecule and activation marker expression | CD80, CD86, CD40, CD83 | Less capable of stimulating T cells | nih.gov |

| Murine BMDCs | LPS | Inhibited pro-inflammatory cytokine production | IL-1β, IL-6, IL-12, TNF-α, IL-23 | Altered T cell polarization | nih.gov |

| MOG35-55 pulsed Tofa-DCs | Antigen | Polarized CD4+ T cells towards Tregs | CD25+Foxp3+ | Induced Treg differentiation | nih.gov |

| MOG35-55 pulsed Tofa-DCs | Antigen | Less effective at inducing Th1 and Th17 differentiation | Not specified | Reduced Th1 and Th17 differentiation | nih.gov |

| Monocyte-derived DCs (Human) | LPS | No significant effect on maturation or allogeneic T cell proliferation in MLR | Not specified (in the context of this specific finding) | No significant effect on proliferation | acrabstracts.org |

Non-Immune Cellular Effects

Preclinical studies have investigated the effects of tofacitinib on several non-immune cell types, revealing its potential to modulate diverse cellular functions beyond direct immune modulation.

Macrophage Cholesterol Metabolism Regulation

Research indicates that tofacitinib can influence macrophage cholesterol metabolism, a process critical in the development of atherosclerosis. In vitro studies using cultured human THP-1 macrophages demonstrated that tofacitinib treatment led to a significant increase in cholesterol efflux to various acceptors, including standard lipoproteins and sera from patients with juvenile idiopathic arthritis (JIA). nih.govresearchgate.net Furthermore, tofacitinib reduced cholesterol uptake from both normal and hypercholesterolemic sera and decreased cholesterol synthesis. nih.govresearchgate.net This favorable impact on macrophage cholesterol metabolism was observed even in the presence of sera from rheumatologic patients. nih.govresearchgate.net These findings suggest a potential direct mechanism by which tofacitinib may affect lipid dynamics in macrophages, possibly involving an increase in ABCA1 transporters, which favor cholesterol efflux. bmj.comresearchgate.net

Intestinal Epithelial Cell (e.g., Caco-2) Phenotype Modulation

Studies utilizing intestinal epithelial cell lines, such as Caco-2 and T84 cells, have explored the effects of tofacitinib on the intestinal barrier, particularly in inflammatory contexts. researchgate.netmdpi.comnih.govspandidos-publications.comnih.govnih.gov In vitro models using Caco-2 cells exposed to inflammatory environments, such as those induced by TNFα or IFN-γ, have shown that tofacitinib can improve the resulting changes. nih.govspandidos-publications.comnih.govnih.gov Tofacitinib has been observed to normalize tight junction protein expression in Caco-2BBe cells, which was mediated by PTPN2 loss in intestinal epithelial cells and/or macrophages. researchgate.net It can block permeability increases induced by inflammatory cytokines like IFN-γ and IL-22 in various models, including Caco-2 cells. mdpi.com In Caco-2 cells co-cultured with PTPN2-deficient macrophages, tofacitinib blocked the reduction in transepithelial electrical resistance (TEER) and normalized the expression of certain tight junction proteins like occludin and tricellulin. researchgate.netmdpi.com Tofacitinib also reduced claudin 2 promoter activity by inhibiting the JAK/STAT pathway, thereby improving barrier integrity. mdpi.com Additionally, studies in Caco-2 cells have shown that tofacitinib can upregulate Bcl-2 and claudin-1, potentially contributing to beneficial effects on the intestinal epithelium. nih.govspandidos-publications.com

Oxidative Stress and Apoptotic Pathway Influence in Cellular Models

Tofacitinib has demonstrated effects on oxidative stress and apoptotic pathways in various cellular models, particularly in the context of inflammation or injury. In Caco-2 cells exposed to TNFα, which stimulated oxidative stress and apoptotic effects, the addition of tofacitinib decreased the activity of parameters associated with oxidative and apoptotic stress. nih.govspandidos-publications.comspandidos-publications.com An in vitro model using normal rat small intestinal epithelial IEC-6 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), simulating intestinal ischemia/reperfusion injury, showed that tofacitinib preconditioning exerted protective effects against apoptosis and oxidative stress in a dose-dependent manner. spandidos-publications.comingentaconnect.com Tofacitinib treatment reversed increases in reactive oxygen species (ROS) and malondialdehyde (MDA) levels and restored superoxide (B77818) dismutase (SOD) activity in OGD/R-treated IEC-6 cells. spandidos-publications.comingentaconnect.com It also attenuated cell apoptosis, evidenced by upregulated Bcl-2 expression and downregulated cleaved-caspase-3 and cleaved-caspase-9 levels. ingentaconnect.com These protective effects were linked to the inhibition of the JAK/STAT3 signaling pathway. spandidos-publications.comingentaconnect.com

Intercellular Connectivity and Barrier Function Research

Research highlights the role of tofacitinib in influencing intercellular connectivity and restoring barrier function, particularly in the intestinal epithelium. Impaired intestinal barrier integrity is associated with various diseases, including inflammatory bowel diseases (IBD). mdpi.comspandidos-publications.com Studies using Caco-2 cells have shown that tofacitinib can improve the functioning of the cellular barrier. spandidos-publications.comnih.gov In Caco-2BBe cells co-cultured with PTPN2-deficient macrophages, tofacitinib corrected compromised barrier function by normalizing tight junction protein expression and reducing excessive STAT3 signaling. researchgate.net Tofacitinib has been shown to normalize tight junction protein expression in Caco-2BBe cells mediated by PTPN2 loss. researchgate.net It can also reduce the number of intercellular gaps caused by IFN-γ-induced ZO-1 relocalization in T84 cells. mdpi.com The upregulation of claudin-1 expression induced by tofacitinib in Caco-2 cells stimulated with TNFα may suggest a positive effect on stimulating intestinal epithelial regeneration by increasing intercellular connections. spandidos-publications.com Tofacitinib's ability to prevent cytokine-induced barrier dysfunction has been demonstrated in intestinal epithelial cells and human colonic organoids. mdpi.comnih.gov

Here is a table summarizing some of the observed effects of Tofacitinib on intestinal epithelial cells:

| Cell Line/Model | Stimulus/Condition | Observed Effect of Tofacitinib Treatment | Key Markers/Pathways Involved | Source |

| Caco-2BBe cells + THP-1 macrophages (PTPN2 KD) | Disrupted epithelial-macrophage interaction | Corrected compromised barrier function, normalized tight junction protein expression, reduced STAT3 signaling | Tight junction proteins (claudin-2, -4, JAM-A, occludin, tricellulin), STAT3, PTPN2 | researchgate.net |

| Caco-2 cells | IFN-γ, IL-22 | Blocked permeability increases, improved barrier integrity | Claudin 2, STAT1, JAK/STAT pathway | mdpi.com |

| Caco-2 cells | TNFα | Improved TNFα-induced changes, reduced oxidative stress, anti-apoptotic effects, increased intercellular connections | Oxidative stress enzymes (SOD, catalase), Bcl-2, claudin-1, NF-κB | nih.govspandidos-publications.comspandidos-publications.com |

| T84 cells | IFN-γ | Reduced intercellular gaps, restricted ZO-1 relocalization | ZO-1 | mdpi.comnih.gov |

| IEC-6 cells (OGD/R model) | Oxygen-glucose deprivation/reoxygenation (I/R injury) | Protected against apoptosis and oxidative stress, reduced inflammation | ROS, MDA, SOD, Bcl-2, cleaved-caspase-3, cleaved-caspase-9, JAK/STAT3 pathway | spandidos-publications.comingentaconnect.com |

Off-Target Kinase Inhibition and Functional Implications

While primarily targeting JAK kinases, preclinical studies have identified that tofacitinib can also inhibit other kinases, potentially leading to additional cellular effects.

Histone Kinase PRK1 Inhibition and Cellular Effects

Tofacitinib has been shown to inhibit Protein Kinase C-Related Kinase 1 (PRK1), also known as Protein Kinase N1 (PKN1), in both in vitro and cellular settings. researchgate.nettandfonline.com PRK1 is an AGC-kinase involved in various signaling pathways, including those mediated by Rho-GTPase and androgen receptors. nih.gov It plays roles in processes such as cell proliferation, migration, and metastasis, and has been implicated in prostate and ovarian cancers. researchgate.netnih.govdntb.gov.ua PRK1 can also phosphorylate histone H3 at Thr11, influencing epigenetic regulation. nih.gov Studies have demonstrated that tofacitinib potently blocks PKN1 activity in vitro. researchgate.nettandfonline.com Crystal structure analysis has revealed that tofacitinib binds to PRK1 in a classical type-I binding mode. nih.gov The inhibition of PRK1 by tofacitinib in a cellular context has also been confirmed. researchgate.nettandfonline.com This off-target inhibition of PRK1 by tofacitinib has implications for its clinical use and the development of future JAK inhibitors. researchgate.nettandfonline.com While the primary effects of tofacitinib are mediated through JAK inhibition, its activity against PRK1 represents a notable off-target interaction with potential functional consequences in cellular processes where PRK1 is involved.

Here is a table summarizing the off-target inhibition of PRK1 by Tofacitinib:

| Target Kinase | Tofacitinib Inhibition | Cellular/Functional Implications | Source |

| PRK1 (PKN1) | Potent inhibition in vitro and in cellular settings. researchgate.nettandfonline.com | Involvement in cell proliferation, migration, metastasis, androgen receptor signaling, and epigenetic regulation. researchgate.netnih.govdntb.gov.ua Implicated in prostate and ovarian cancers. researchgate.netnih.gov | researchgate.nettandfonline.comnih.govdntb.gov.ua |

In Vivo Animal Model Research

Preclinical research utilizing various animal models has been crucial in evaluating the in vivo effects of tofacitinib on immune responses and inflammatory diseases.

Immunomodulatory Effects in Disease Models

Tofacitinib has demonstrated immunomodulatory effects in several animal models of inflammatory and autoimmune diseases.

The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that mimics features of human rheumatoid arthritis (RA), such as joint erythema, swelling, proliferative synovitis, and pannus formation. escholarship.org Tofacitinib has shown efficacy in mouse and rat models of arthritis, inhibiting STAT1 and STAT3 signaling and both JAK1 and JAK3 signaling pathways in the CIA model. bmj.com Studies in the mCIA model have shown that the main driver of efficacy is the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers, but not JAK2 homodimers. researchgate.netnih.gov Continuous daily inhibition was not required to maintain efficacy in this model, and projected efficacy could be predicted from total daily exposure. researchgate.netnih.gov

In the mCIA model, tofacitinib administration has been reported to significantly attenuate the development of arthritis. escholarship.orgresearchgate.net Quantitative tracking of inflammatory activity using 18F-fluorodeoxyglucose (18F-FDG) PET in mice with CIA demonstrated a reduction in inflammatory activity at peak plasma levels of tofacitinib, comparable to the reduction observed after 6 days of daily dosing. escholarship.org However, inflammatory activity at trough plasma levels was significantly higher than at peak levels and equivalent to pretreatment measures. escholarship.org

In a study using a mouse model of autoimmune lymphoproliferative syndrome (ALPS), tofacitinib treatment decreased the number of TCRαβ(+)CD4(-)CD8(-) T lymphocytes while increasing CD8(+) T cells, with no remarkable effect on CD4(+) lymphocytes, including FoxP3(+) regulatory T cells. researchgate.net

Several preclinical studies have investigated the efficacy of JAK inhibitors, including tofacitinib, in animal models of asthma and airway inflammation. researchgate.netnih.gov Tofacitinib has been shown to reduce eosinophil numbers and total protein concentrations in the bronchoalveolar lavage fluid (BALF) of asthmatic mice. researchgate.net

In house dust mite (HDM)-induced mouse models of asthma, tofacitinib has demonstrated anti-inflammatory effects. ersnet.orgersnet.org In the HDM/Alum model, characterized by eosinophilic inflammation and a Th2 cytokine profile, tofacitinib administered during the HDM challenge significantly reduced eosinophil recruitment. ersnet.orgersnet.org When administered during both the sensitization and challenge phases, tofacitinib produced a significant reduction in lung eosinophilia. ersnet.orgersnet.org

However, in the HDM/CFA model, which exhibits a predominant neutrophilic component and a mixed Th1 and Th2 cytokine profile, tofacitinib did not modulate inflammatory cell recruitment in BALF, even with administration during both sensitization and challenge. ersnet.orgersnet.org These findings suggest that the JAK/STAT pathway may be a more relevant target for eosinophilic allergic forms of asthma. ersnet.orgersnet.org

Nebulized tofacitinib has also been explored in HDM-challenged mice, showing effectiveness in reducing airway eosinophilia and BAL protein levels. researchgate.netnih.gov

Tofacitinib modulates the recruitment of inflammatory cells and alters cytokine profiles in various animal models. In the HDM/Alum mouse model of asthma, tofacitinib treatment was associated with a decrease in KC (CXCL1), IL-4, and GM-CSF levels in BALF, along with a reduction in phosphorylated STAT3. ersnet.orgersnet.org

In tumor-bearing mice, profiling indicated that cytokine transcripts and proteins involved in chemotaxis were reduced following tofacitinib treatment compared to vehicle-treated mice. jci.org Histological analysis revealed significant changes in the tumor microenvironment composition, including reductions in monocytes, macrophages, and neutrophils. jci.org Tofacitinib treatment significantly reduced serum levels of proinflammatory chemokines such as CCL4, CXCL2, and CCL2 in these mice. jci.org

Studies using immunodeficient mice implanted with RA patient synovium and cartilage demonstrated that tofacitinib treatment resulted in decreased serum levels of human IL-6 and IL-8. nih.gov In vitro experiments with synovial and peripheral blood T cells from RA patients have shown that tofacitinib can inhibit IL-17 and IFN-γ production and T cell activation. nih.gov Tofacitinib also suppressed the expression of IL-6, CXCL9, CXCL10, and CXCL11 in TNF-stimulated RA synovial macrophages and the expression of IL-6, CCL2, CCL5, and CXCL10 in TNF-stimulated RA fibroblast-like synoviocytes. nih.gov

Impact on Lymphoid Organ Homeostasis and Lymphocyte Subsets

Tofacitinib's inhibition of JAK1/3 can impair signaling through gamma common chain cytokine receptors, which are important for lymphocyte development, homeostasis, and function. nih.gov Studies in adult and juvenile cynomolgus monkeys and rats have assessed the impact of tofacitinib on immune parameters, including lymphoid tissues and lymphocyte subsets. nih.gov

Tofacitinib administration decreased circulating T cells and NK cells in both juvenile and adult animals of both species. nih.gov Decreases in B cells were observed specifically in rats. nih.gov These changes, along with decreased lymphoid tissue cellularity, are consistent with the expected pharmacological effects of tofacitinib. nih.gov

In vitro studies with peripheral blood lymphocytes stimulated with mitogen showed that tofacitinib reduced the activation and proliferation of lymphocytes. plos.org The drug also led to a relative decrease of Natural Killer, B cells, and CD8 T cells compared to CD4 T cells. plos.org

In an ALPS mouse model, tofacitinib treatment dramatically reduced secondary lymphoid organ enlargement. researchgate.net

Here is a summary of some preclinical findings in animal models:

| Animal Model | Disease/Condition | Key Findings |

| Murine Collagen-Induced Arthritis | Rheumatoid Arthritis | Attenuated arthritis development; Inhibited JAK1/JAK3 signaling; Reduced inflammatory activity. escholarship.orgresearchgate.net |

| Murine House Dust Mite Asthma (Alum) | Eosinophilic Airway Inflammation | Reduced eosinophil recruitment; Decreased KC, IL-4, GM-CSF, and pSTAT3 in BALF. ersnet.orgersnet.org |

| Murine House Dust Mite Asthma (CFA) | Neutrophilic Airway Inflammation | No modulation of inflammatory cell recruitment in BALF. ersnet.orgersnet.org |

| Tumor-bearing mice | Inflammation in tumor microenv. | Reduced cytokine transcripts and chemotaxis proteins; Decreased monocytes, macrophages, neutrophils; Reduced serum chemokines (CCL4, CXCL2, CCL2). jci.org |

| Immunodeficient mice with RA synovium | Rheumatoid Arthritis | Decreased serum human IL-6 and IL-8. nih.gov |

| Cynomolgus monkeys and rats | Lymphoid Organ/Lymphocyte Homeo. | Decreased circulating T cells and NK cells (both species); Decreased B cells (rats); Decreased lymphoid tissue cellularity. nih.gov |

| ALPS mouse model | Autoimmune Lymphoproliferation | Reduced secondary lymphoid organ enlargement; Decreased TCRαβ(+)CD4(-)CD8(-) T cells; Increased CD8(+) T cells. researchgate.net |

Changes in Circulating Lymphocyte Counts (T cells, B cells, NK cells)

Preclinical studies in both juvenile and adult animal models, including rats and cynomolgus monkeys, have shown that tofacitinib administration leads to decreases in circulating T cells and NK cells. researchgate.netresearchgate.net In rats, decreases in B cell counts were also observed. researchgate.netresearchgate.net These alterations in lymphocyte subsets are consistent with the expected pharmacological activity of tofacitinib as a JAK inhibitor. researchgate.netresearchgate.net Specifically, JAK1/3 inhibition affects signaling pathways crucial for lymphocyte development, homeostasis, and function. researchgate.netresearchgate.net Studies in mice have also shown a significant reduction in TCRαβ+CD4−CD8− T lymphocyte numbers, a parallel increase in CD8+ T cells, and no demonstrable effect on CD4+ lymphocytes, including FoxP3+ regulatory T cells, in a mouse model of autoimmune lymphoproliferative syndrome (ALPS). nih.gov In vitro studies using human peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with rheumatoid arthritis have shown a dose-dependent reduction in lymphocyte proliferation upon stimulation in the presence of tofacitinib. clinexprheumatol.org

While specific numerical data on percentage changes in circulating lymphocyte counts across all studies and species were not consistently available in the search results to create a comprehensive interactive table, the qualitative finding of decreased T cells and NK cells in both rats and monkeys, and decreased B cells in rats, is consistently reported. researchgate.netresearchgate.net

Lymphoid Tissue Cellularity Alterations

In addition to changes in circulating lymphocyte counts, preclinical studies have indicated decreased cellularity in lymphoid tissues following tofacitinib administration. researchgate.netresearchgate.net This finding aligns with the observed reductions in circulating lymphocyte populations and is considered consistent with the expected pharmacodynamics of tofacitinib. researchgate.netresearchgate.netfda.gov Histopathology in some studies included examination of immune tissues such as the thymus, mesenteric lymph node, inguinal lymph node, and intestinal lymphoid tissue (Peyer's patch), revealing decreased cellularity in these areas, as well as in the bone marrow (sternum only). fda.gov

T-Dependent Antibody Response (TDAR) in Preclinical Species

Preclinical studies have investigated the impact of tofacitinib on the T-dependent antibody response (TDAR), a measure of the ability of the immune system to mount an antibody response to a novel antigen that requires T cell help. In juvenile monkeys, tofacitinib was found to impair the primary TDAR. researchgate.netresearchgate.net However, a recall response was still generated. researchgate.netresearchgate.net Studies in murine models using thymus-dependent antigens like Keyhole Limpet Hemocyanin (KLH) have shown that tofacitinib reduced antigen-specific immunoglobulin responses, sometimes by a substantial magnitude. aai.orgnih.gov This suggests that tofacitinib affects B cell differentiation and/or inhibits B cell proliferation, which are critical processes for a robust TDAR. aai.orgnih.gov

Developmental and Organ System Investigations in Preclinical Species

Cartilage Preservation Research in Animal Models

Preclinical studies using well-validated animal models of rheumatoid arthritis, such as collagen-induced arthritis and adjuvant-induced arthritis in rodents, have indicated that tofacitinib can preserve articular cartilage integrity. tandfonline.comresearchgate.netresearchgate.net This effect was accompanied by a reduction in the influx of inflammatory cells into the joint. tandfonline.comresearchgate.net In vitro studies using human juvenile chondrocytes have shown that tofacitinib can inhibit the expression of matrix metalloproteinases (MMPs), specifically MMP3 and MMP13, which are involved in the degradation of articular cartilage extracellular matrix proteins. tandfonline.com Tofacitinib also reduced the number of MMP3-, MMP13-, and MMP9-antibody-positive chondrocytes in these in vitro models. tandfonline.com

Reproductive and Developmental Toxicology Studies in Animal Models (e.g., Teratogenicity)

Reproductive and developmental toxicology studies in animal models have assessed the potential effects of tofacitinib. In rats and rabbits, tofacitinib was found to be teratogenic when administered during the period of organogenesis at exposures significantly higher than clinical exposure levels. europa.eupfizermedicalinformation.comnih.govnih.govoup.comdrugs.com Teratogenic effects observed in rats included external and skeletal malformations. fda.govdrugs.com In rabbits, teratogenic effects included external and soft-tissue malformations such as anasarca and membranous ventricular septal defects, as well as skeletal malformations. nih.govdrugs.com Other effects in animal reproduction studies included fetocidal effects, increased post-implantation loss, and decreased viable fetuses and mean fetal body weight in rats. pfizermedicalinformation.comnih.govnih.govdrugs.com A peri- and postnatal study in rats showed reductions in live litter size, postnatal survival, and pup body weights. pfizermedicalinformation.comoup.com Tofacitinib was also detected in the milk of lactating rats. europa.eunih.gov Studies in male rats showed no effects on male fertility, sperm motility, or sperm concentration. europa.euoup.com

While animal studies demonstrated reproductive and developmental toxicity at elevated exposures, the direct relevance of these findings to human risk at clinical doses is considered complex and challenging to predict based solely on animal data. nih.govoup.com

Pharmacokinetics and Metabolism Research of Tofacitinib Preclinical Focus

Metabolic Pathways and Enzyme Systems Identified in Preclinical Models

Preclinical investigations in animal models have been crucial in elucidating the metabolic fate of tofacitinib (B832). The primary routes of metabolism involve oxidation, N-demethylation, and glucuronidation. researchgate.netsemanticscholar.org Studies utilizing rat liver microsomes have been instrumental in identifying the key enzyme systems responsible for these transformations. The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4 and CYP2C19, have been identified as the main catalysts for tofacitinib's metabolism. researchgate.net In preclinical models, it has been demonstrated that approximately 70% of tofacitinib clearance is due to hepatic metabolism, with the remaining 30% accounted for by renal excretion. nih.gov

Drug-Drug Interaction Mechanisms in In Vitro and Animal Models

Preclinical studies have investigated the potential for drug-drug interactions with tofacitinib by examining the inhibitory effects of various co-administered agents on its metabolism.